molecular formula C22H30N8 B12247890 1-{2-tert-butyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazine

1-{2-tert-butyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazine

Cat. No.: B12247890
M. Wt: 406.5 g/mol
InChI Key: XXOCDHNJHFKRAQ-UHFFFAOYSA-N
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Description

1-{2-tert-butyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazine is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by rings containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{2-tert-butyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazine involves multiple steps, including the formation of the triazolopyrimidine and cyclopentapyrimidine rings. The process typically begins with the preparation of the triazolopyrimidine intermediate through a cycloaddition reaction involving an organic azide and a terminal alkyne in the presence of a copper(I) catalyst . The cyclopentapyrimidine ring is then synthesized through a series of condensation reactions involving appropriate starting materials and reagents .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as ultrasonic-assisted synthesis, which has been shown to improve reaction efficiency and product yield . Additionally, the use of continuous flow reactors and automated synthesis platforms could further enhance the scalability and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

1-{2-tert-butyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated or hydrogenated products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-{2-tert-butyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazine is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity and affecting downstream signaling pathways. Further research is needed to elucidate the precise molecular targets and mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{2-tert-butyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazine is unique due to its combination of multiple heterocyclic rings, which may confer distinct chemical and biological properties. This structural complexity allows for diverse interactions with biological targets, making it a promising candidate for further research and development.

Properties

Molecular Formula

C22H30N8

Molecular Weight

406.5 g/mol

IUPAC Name

7-[4-(2-tert-butyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazin-1-yl]-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C22H30N8/c1-14-15(2)25-21-23-13-24-30(21)19(14)29-11-9-28(10-12-29)18-16-7-6-8-17(16)26-20(27-18)22(3,4)5/h13H,6-12H2,1-5H3

InChI Key

XXOCDHNJHFKRAQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2C(=NC=N2)N=C1C)N3CCN(CC3)C4=NC(=NC5=C4CCC5)C(C)(C)C

Origin of Product

United States

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